Camaldulenic acid

Description

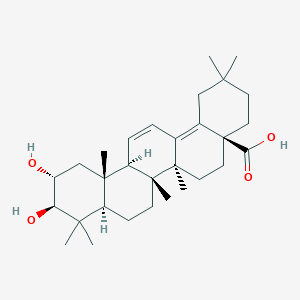

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLIZCATBHWOBV-JZQYXDLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Camaldulenic Acid: A Technical Overview of its Physicochemical Properties

Camaldulenic acid is a naturally occurring pentacyclic triterpenoid.[1] As a member of this large class of bioactive molecules, it holds potential for further investigation in pharmacological research. This document provides a detailed guide to the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a typical workflow for the isolation and biological screening of such natural products.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₆O₄ | [2][3][4][5] |

| Molecular Weight | 470.7 g/mol | [3][4][5] |

| CAS Number | 71850-15-2 | [2][3][4] |

| Physical Description | Powder | [2][3][4][5] |

| Purity | ≥98% | [2][3][4] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2][4] |

| Storage | Store protected from air and light; refrigerate or freeze (2-8 °C). | [2][5] |

Experimental Protocols

Detailed experimental data for this compound is limited. Therefore, this section outlines standard, widely accepted protocols for determining key physicochemical properties applicable to this and similar triterpenoid compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility is a critical parameter for drug development. The shake-flask method is a conventional and reliable technique for its determination.[6][7]

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Methodology:

-

Preparation: An excess amount of solid this compound powder is added to a sealed vial containing a precise volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is agitated in a temperature-controlled shaker or water bath (e.g., at 37 ± 1 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[7][8]

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation to pellet the excess solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[6]

-

Quantification: The concentration of this compound in the clear filtrate is accurately measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A standard calibration curve is prepared with known concentrations of the compound to ensure accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or µM at the specified pH and temperature.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. As this compound possesses a carboxylic acid functional group, its pKa can be determined using potentiometric titration.

Objective: To measure the pKa of the carboxylic acid moiety of this compound.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent mixture (e.g., methanol/water) to ensure solubility throughout the experiment.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C or 37 °C). A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M KOH) is added incrementally to the sample solution using a precision burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

pKa Calculation: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[11] For carboxylic acids, the pKa value is typically in the range of 3-5.[12][13]

Isolation and Bioactivity Screening Workflow

This compound is a natural product isolated from plant sources such as Euonymus alatus (Winged Spindle) and Salvia chinensis.[4] The general process for isolating such compounds and screening them for potential biological activity, such as anti-tumor effects, is illustrated below.

This workflow begins with the extraction of chemical constituents from the plant source. The resulting crude extract undergoes various chromatographic techniques to isolate individual compounds like this compound. The structure of the pure compound is then confirmed using spectroscopic methods. For biological evaluation, the isolated compound is tested in in vitro assays, such as cytotoxicity screens against human cancer cell lines (e.g., HCT-8 and BEL-7402), to determine its potential as an anti-tumor agent.[4][14] The results, often expressed as an IC₅₀ value, guide further research into its mechanism of action and potential for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemfaces.com [chemfaces.com]

- 3. biocrick.com [biocrick.com]

- 4. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Development of C-20 modified betulinic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Camaldulenic Acid: A Technical Guide to Natural Sources, Extraction, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaldulenic acid is a naturally occurring pentacyclic triterpenoid. As a member of the diverse triterpenoid class of compounds, which includes well-studied molecules like oleanolic acid and betulinic acid, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential biological activities based on the known signaling pathways of structurally related compounds.

Natural Sources of this compound

To date, this compound has been identified in a limited number of plant species. The primary sources belong to the Asteraceae (Compositae) and Celastraceae families. While quantitative yield data is not extensively reported in the literature, the following plants are confirmed natural sources.

| Plant Species | Family | Plant Part | Reference |

| Xeranthemum annuum L. | Asteraceae | Not specified | [1] |

| Euonymus alatus (Thunb.) Siebold | Celastraceae | Twigs | [2] |

| Plants of the Labiatae (Lamiaceae) family | Lamiaceae | Not specified | [2] |

Extraction and Purification Methods

The extraction and purification of this compound rely on standard phytochemical techniques for isolating triterpenoid acids from plant matrices. The lipophilic nature of the compound dictates the use of organic solvents for initial extraction, followed by chromatographic techniques for purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from a plant source.

Caption: General workflow for this compound extraction.

Detailed Experimental Protocol: Isolation from Euonymus alatus Twigs

The following protocol is based on the methodology reported for the isolation of this compound from the twigs of Euonymus alatus[2]. This serves as a practical guide that can be adapted for other plant sources.

1. Plant Material Preparation and Extraction:

-

Air-dry the twigs of Euonymus alatus and grind them into a coarse powder.

-

Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature. Perform the extraction three times, each for a duration of 7 days, to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential partitioning with petroleum ether and ethyl acetate.

-

Separate the layers and concentrate the ethyl acetate fraction to yield an enriched extract containing triterpenoids.

3. Chromatographic Purification:

-

Subject the ethyl acetate extract to silica gel column chromatography.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is petroleum ether-ethyl acetate (from 1:0 to 0:1, v/v).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions that show a similar profile and contain the target compound.

4. Further Purification and Identification:

-

Subject the combined fractions containing this compound to repeated silica gel column chromatography for further purification.

-

Final purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).

-

The structure of the isolated compound is then elucidated and confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been elucidated, as a pentacyclic triterpenoid, its biosynthesis is expected to follow the well-established isoprenoid pathway.

Putative Biosynthetic Pathway

The following diagram outlines the general pathway for the biosynthesis of pentacyclic triterpenoids in plants, which serves as a putative pathway for this compound.

Caption: Putative biosynthetic pathway of this compound.

The biosynthesis begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. This intermediate is the crucial branching point for the synthesis of various triterpenoid skeletons. An oxidosqualene cyclase enzyme catalyzes the cyclization of 2,3-oxidosqualene into a pentacyclic scaffold. Finally, a series of tailoring reactions, including oxidations and hydroxylations, likely catalyzed by cytochrome P450 monooxygenases (P450s), would modify the scaffold to produce this compound[3][4][5][6][7].

Potential Biological Activities and Signaling Pathways

Specific pharmacological studies on purified this compound are limited. However, based on its structural similarity to other well-researched pentacyclic triterpenoids like betulinic acid and oleanolic acid, it is plausible that this compound may exhibit similar biological activities, such as anti-inflammatory and anticancer effects.

Potential Anti-Inflammatory Activity via NF-κB Signaling

Many pentacyclic triterpenoids exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of the inflammatory response.

Caption: Potential inhibition of the NF-κB signaling pathway.

In this putative mechanism, this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep the NF-κB (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes[8][9][10][11][12][13][14][15][16][17].

Potential Anticancer Activity via Apoptosis Induction

Betulinic acid, a structurally related triterpenoid, is known to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway[2][18][19][20]. It is hypothesized that this compound could share a similar mechanism of action.

Caption: Potential induction of apoptosis via the mitochondrial pathway.

In this potential pathway, this compound could directly or indirectly target the mitochondria, leading to the activation of pro-apoptotic proteins like Bax and Bak. This would increase mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell through apoptosis[21][22][23].

Conclusion

This compound is a pentacyclic triterpenoid with identified natural sources in the Asteraceae and Celastraceae families. While detailed quantitative data on its abundance is sparse, established phytochemical methods for the extraction and isolation of triterpenoid acids provide a clear path for obtaining this compound for further study. Although direct pharmacological data is limited, the structural similarity of this compound to other bioactive triterpenoids suggests its potential as an anti-inflammatory and anticancer agent. Future research should focus on quantifying the yield of this compound from its natural sources, elucidating its specific biosynthetic pathway, and conducting comprehensive in vitro and in vivo studies to confirm its biological activities and underlying mechanisms of action. This will be crucial for unlocking its potential in the development of new therapeutic agents.

References

- 1. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. mdpi.com [mdpi.com]

- 9. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory Effects of Oleanolic Acid on LPS-Induced Inflammation In Vitro and In Vivo - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lupinepublishers.com [lupinepublishers.com]

- 18. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis [mdpi.com]

- 20. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 22. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 23. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Camaldulenic acid in plants

An In-depth Technical Guide on the Putative Biosynthesis Pathway of Camaldulenic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pentacyclic triterpenoid of the oleanane type that has been isolated from Eucalyptus camaldulensis[1]. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. While the general pathway for triterpenoid biosynthesis is well-established, the specific enzymatic steps leading to the formation of this compound have not been fully elucidated. This technical guide presents a putative biosynthetic pathway for this compound, inferred from the general principles of oleanane-type triterpenoid biosynthesis and the chemical structure of the molecule. This guide also provides relevant quantitative data on related compounds, detailed experimental protocols for the study of triterpenoids, and visualizations of the proposed pathways and workflows.

Core Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to begin with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. In plants, 2,3-oxidosqualene is synthesized via the mevalonate (MVA) pathway.

Step 1: Cyclization of 2,3-Oxidosqualene

The initial committed step in the biosynthesis of oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene to β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (BAS), which belongs to the oxidosqualene cyclase (OSC) family of enzymes[2][3].

Step 2: Oxidation of β-Amyrin

Following the formation of the β-amyrin skeleton, a series of oxidative modifications are required to produce this compound (C30H46O4). These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the functionalization of the triterpenoid scaffold[4][5][6][7][8][9]. Based on the structure of this compound, which contains a carboxylic acid group at C-28 and two hydroxyl groups, the following oxidative steps are proposed:

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid. This is a common modification in oleanane-type triterpenoids and is catalyzed by a C-28 oxidase, a type of CYP450 enzyme. This three-step oxidation likely proceeds through an alcohol and an aldehyde intermediate to yield oleanolic acid.

-

Hydroxylation Events: The two hydroxyl groups on the this compound molecule are introduced by specific hydroxylases, which are also CYP450 enzymes. The exact positions of these hydroxylations on the oleanane backbone of this compound would require structural elucidation, but this is a common decorative step in triterpenoid biosynthesis.

The following diagram illustrates the putative biosynthetic pathway from 2,3-oxidosqualene to this compound.

Caption: Putative biosynthesis pathway of this compound.

Key Enzymes in the Putative Pathway

The biosynthesis of this compound is proposed to be catalyzed by a series of enzymes, primarily from the oxidosqualene cyclase and cytochrome P450 families.

| Enzyme Class | Putative Enzyme | Substrate | Product |

| Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase (BAS) | 2,3-Oxidosqualene | β-Amyrin |

| Cytochrome P450 (CYP450) | C-28 Oxidase | β-Amyrin | Oleanolic Acid |

| Cytochrome P450 (CYP450) | Hydroxylases | Oleanolic Acid & Intermediates | Hydroxylated Intermediates & this compound |

Quantitative Data on Triterpenoids in Eucalyptus Species

| Triterpenoid | Plant Species | Tissue | Concentration (mg/kg dry weight) |

| Ursolic Acid | Eucalyptus globulus | Bark | 2770 |

| 3-Acetylursolic Acid | Eucalyptus globulus | Bark | 2640 |

| Betulonic Acid | Eucalyptus globulus | Bark | 800 |

| Oleanolic Acid | Eucalyptus globulus | Bark | 710 |

| 3-Acetyloleanolic Acid | Eucalyptus globulus | Bark | 690 |

| Betulinic Acid | Eucalyptus globulus | Bark | 620 |

| Betulinic Acid | Eucalyptus grandis x globulus | Outer Bark | 626 |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, analysis, and identification of triterpenoids from plant material, which can be adapted for the study of this compound.

Protocol 1: Extraction of Triterpenoids from Eucalyptus Leaves

Objective: To extract total triterpenoids from Eucalyptus leaves for further analysis.

Materials:

-

Fresh or dried Eucalyptus camaldulensis leaves

-

Methanol (HPLC grade)

-

1% Hydrochloric acid (HCl) in methanol

-

Sonicator

-

Centrifuge

-

Filter paper and 0.45 µm PTFE membrane filters

-

Rotary evaporator

Methodology:

-

Grind dried Eucalyptus leaves into a fine powder.

-

Weigh 1 gram of the powdered leaf material and place it in a suitable container.

-

Add 10 mL of methanol containing 1% HCl to the sample[10].

-

Sonicate the mixture for 15-30 minutes to facilitate cell lysis and extraction[10].

-

Allow the mixture to stand for 30 minutes at room temperature.

-

Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

-

Filter the supernatant through filter paper followed by a 0.45 µm PTFE membrane filter[10].

-

Repeat the extraction process on the pellet twice more with fresh solvent to ensure complete extraction.

-

Combine the filtered extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol for subsequent analysis.

Protocol 2: HPLC Analysis and Quantification of Triterpenoids

Objective: To separate and quantify triterpenoids in the plant extract.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triterpenoid standards (e.g., oleanolic acid, ursolic acid)

-

Filtered plant extract

Methodology:

-

Prepare a mobile phase of acetonitrile and water (e.g., 90:10 v/v)[10]. The exact ratio may need to be optimized for the best separation of this compound.

-

Set the HPLC column temperature to 25-30°C.

-

Set the UV detector to a wavelength of 210 nm, as many triterpenoids lack strong chromophores and absorb at lower wavelengths[10][11].

-

Prepare a series of standard solutions of known concentrations for the available triterpenoid standards to generate a calibration curve.

-

Inject 20 µL of the filtered plant extract and the standard solutions into the HPLC system[10].

-

Identify the triterpenoid peaks in the chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each triterpenoid by integrating the peak area and comparing it to the standard curve.

Protocol 3: GC-MS Analysis for Triterpenoid Identification

Objective: To identify the triterpenoids present in the plant extract based on their mass spectra.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for triterpenoid analysis (e.g., HP-5MS)

-

Helium gas

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Dried plant extract

Methodology:

-

Derivatize the dried plant extract to increase the volatility of the triterpenoids. This is typically done by silylation. Add a derivatization agent like BSTFA with 1% TMCS to the dried extract and heat at 70°C for 30 minutes.

-

Set the GC oven temperature program. A typical program might start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 20 minutes.

-

Set the injector and detector temperatures to 280°C and 290°C, respectively.

-

Use helium as the carrier gas at a constant flow rate.

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

-

Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-800.

-

Identify the triterpenoids by comparing their mass spectra with libraries such as NIST and Wiley, and by interpreting the fragmentation patterns.

Caption: General workflow for triterpenoid analysis.

Metabolic Channeling in Triterpenoid Biosynthesis

In plants, it is hypothesized that the enzymes involved in a biosynthetic pathway can form multi-enzyme complexes, a phenomenon known as metabolic channeling. This arrangement allows for the efficient transfer of intermediates between active sites, preventing the diffusion of potentially toxic intermediates and increasing the overall efficiency of the pathway. For triterpenoid biosynthesis, the enzymes, particularly the membrane-bound CYP450s, may be organized in such complexes on the endoplasmic reticulum.

Caption: Metabolic channeling in triterpenoid biosynthesis.

Conclusion

While the complete biosynthetic pathway of this compound remains to be experimentally validated, this technical guide provides a robust, putative pathway based on established principles of triterpenoid biosynthesis. The proposed involvement of a β-amyrin synthase and subsequent oxidative modifications by cytochrome P450 enzymes offers a clear direction for future research. The provided experimental protocols serve as a foundation for the isolation, identification, and quantification of this compound and other related triterpenoids in Eucalyptus camaldulensis. Further investigation, including gene silencing and heterologous expression of candidate genes, will be crucial to definitively elucidate the specific enzymes and regulatory mechanisms governing the biosynthesis of this promising natural product.

References

- 1. Begum, S. and Siddiqui, B.S. (1997) Triterpenoids from the Leaves of Eucalyptus Camaldulensis Var. Obtusa. Journal of Natural Products, 60, 20-23. - References - Scientific Research Publishing [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model [mdpi.com]

- 10. Extraction and HPLC analysis of triterpenoids [bio-protocol.org]

- 11. 2.9. Triterpenoid HPLC Analysis [bio-protocol.org]

Unveiling the Architecture of Camaldulenic Acid: A Technical Guide to its Structure Elucidation and Stereochemistry

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the structural elucidation and stereochemical determination of Camaldulenic acid, a pentacyclic triterpenoid with potential therapeutic applications. This document details the experimental methodologies employed in its isolation and characterization, presents its spectroscopic data in a clear, tabular format, and visualizes the logical workflow of its structural determination and its potential mechanism of action.

Isolation and Purification

This compound was first isolated from the fresh, uncrushed leaves of Eucalyptus camaldulensis var. obtusa. The general procedure for its extraction and purification, based on established methods for triterpenoid isolation, is outlined below.

Experimental Protocol:

The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and chromatography.

1. Extraction:

-

Dried and powdered leaves of Eucalyptus camaldulensis are subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation: A Spectroscopic Approach

The determination of the intricate molecular structure of this compound was achieved through a combination of modern spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.7 g/mol |

| Appearance | White powder |

| Melting Point | Not reported |

| Optical Rotation | Not reported |

| UV λmax (MeOH) | Not reported |

| IR (KBr) νmax cm⁻¹ | 3450 (O-H), 2940 (C-H), 1690 (C=O), 1640 (C=C) |

| Mass Spectrometry (EI-MS) m/z | 470 [M]⁺, 452, 424, 248 (base peak), 203, 189 |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provided the crucial framework for the carbon skeleton and the placement of functional groups.

| Carbon No. | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 40.5 | 1.65 (m) |

| 2 | 68.7 | 3.80 (m) |

| 3 | 83.9 | 3.20 (d, 9.5) |

| 4 | 39.2 | - |

| 5 | 55.8 | 0.75 (d, 11.0) |

| 6 | 18.4 | 1.55 (m) |

| 7 | 33.1 | 1.45 (m) |

| 8 | 39.9 | 1.50 (m) |

| 9 | 48.2 | 1.60 (m) |

| 10 | 37.1 | - |

| 11 | 128.3 | 5.58 (dd, 10.5, 3.0) |

| 12 | 128.8 | 5.45 (d, 10.5) |

| 13 | 138.5 | - |

| 14 | 42.1 | - |

| 15 | 28.1 | 1.70 (m) |

| 16 | 23.5 | 1.95 (m) |

| 17 | 46.8 | - |

| 18 | 133.4 | - |

| 19 | 39.8 | 1.75 (m) |

| 20 | 30.7 | - |

| 21 | 34.0 | 1.40 (m) |

| 22 | 32.5 | 1.60 (m) |

| 23 | 28.1 | 1.10 (s) |

| 24 | 16.8 | 0.95 (s) |

| 25 | 15.6 | 0.80 (s) |

| 26 | 17.2 | 0.85 (s) |

| 27 | 26.0 | 1.15 (s) |

| 28 | 181.5 | - |

| 29 | 33.1 | 0.90 (s) |

| 30 | 23.6 | 0.92 (s) |

Spectra recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Stereochemistry

The relative and absolute stereochemistry of this compound was established through the analysis of coupling constants in the ¹H NMR spectrum and by comparison with related, known triterpenoids. The stereochemical configuration is determined to be 2α,3β-dihydroxyolean-11,13(18)-dien-28-oic acid. The α-orientation of the hydroxyl group at C-2 was deduced from the coupling patterns of H-2, while the β-orientation of the hydroxyl group at C-3 was confirmed by the large diaxial coupling constant of H-3.

Visualizing the Path to Structure and Function

To illustrate the logical flow of the structure elucidation process and a potential biological mechanism, the following diagrams are provided.

Pentacyclic triterpenoids are known to possess a range of biological activities, including anti-inflammatory effects. A common mechanism for this activity is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Conclusion

The structural elucidation of this compound, a complex natural product, showcases the power of modern spectroscopic techniques. The detailed analysis of its NMR, MS, and IR data has unequivocally established its structure as 2α,3β-dihydroxyolean-11,13(18)-dien-28-oic acid. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its biological activity and for guiding future efforts in the synthesis of analogues with potentially enhanced therapeutic properties. The proposed inhibition of the NF-κB pathway provides a promising avenue for further investigation into its anti-inflammatory potential. This technical guide serves as a foundational resource for researchers interested in the chemistry and pharmacology of this intriguing natural product.

An Overview of Camaldulenic Acid: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaldulenic acid, a naturally occurring triterpenoid, has been identified in various plant species. As a member of this large and structurally diverse class of organic compounds, it holds potential for further scientific investigation. This document provides a concise summary of the available physicochemical data for this compound.

Physicochemical Data

A critical first step in the characterization of any chemical compound is the accurate determination of its fundamental properties. The Chemical Abstracts Service (CAS) Registry Number and molecular formula are essential identifiers for unambiguous communication in a research and development context.

| Parameter | Value | Reference |

| CAS Number | 71850-15-2 | [1][2] |

| Molecular Formula | C₃₀H₄₆O₄ | [1][2] |

| Molecular Weight | 470.7 g/mol | [1] |

Further Research and Limitations

Despite the clear identification of its chemical formula and registration in chemical databases, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies on this compound. Specific details regarding its biological activities, mechanisms of action, and involvement in cellular signaling pathways have not been extensively documented. Consequently, the creation of detailed experimental protocols and quantitative data tables for its biological effects is not feasible at this time.

Similarly, without established data on its interactions with cellular signaling cascades, the generation of accurate and informative signaling pathway diagrams is not possible. The information available is largely limited to its classification as a natural product and its basic chemical identifiers.

This lack of detailed research presents a clear opportunity for novel investigations into the potential therapeutic or biological significance of this compound. Future studies are warranted to elucidate its pharmacological profile and explore its potential applications in drug discovery and development.

References

In Vitro Biological Screening of Camaldulenic Acid: A Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Camaldulenic acid, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. The exploration of its biological activities through in vitro screening is a critical first step in the drug discovery and development pipeline. This guide provides a comprehensive overview of the key methodologies and conceptual frameworks for conducting a thorough in vitro biological evaluation of this compound. While specific quantitative data and established signaling pathways for this compound are not yet widely published, this document outlines the standard experimental approaches and data presentation formats that are essential for its systematic investigation.

Core Principles of In Vitro Screening

The initial assessment of a novel compound like this compound involves a battery of in vitro assays designed to elucidate its potential biological effects. These assays are typically categorized based on the biological question they aim to answer, such as cytotoxicity, enzymatic inhibition, and impact on cellular signaling pathways. A logical workflow for this screening process is paramount for generating robust and reproducible data.

Preliminary Cytotoxicity Studies of Camaldulenic Acid: A Technical Guide

Abstract

Camaldulenic acid, a pentacyclic triterpenoid, has been identified as a natural product with potential bioactive properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies related to this compound. Due to the limited availability of direct research on this compound's cytotoxic effects, this document synthesizes information from studies on analogous compounds, particularly oleanane-type triterpenoids, and cytotoxic extracts from Eucalyptus camaldulensis and Euonymus alatus, plants with which this compound is associated. This guide details common experimental protocols for assessing cytotoxicity, explores potential signaling pathways involved, and presents data in a structured format for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid.[1][2][3] Triterpenoids, a large and structurally diverse class of natural products, are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[4][5][6] The name "this compound" suggests a potential origin from Eucalyptus camaldulensis, a plant whose extracts have demonstrated cytotoxic and anti-proliferative properties.[7][8][9] Furthermore, this compound has been isolated from the twigs of Euonymus alatus. While extracts and other constituent compounds from E. alatus have been shown to possess anti-tumor and apoptotic activities, specific cytotoxic data for this compound remains limited.[7][8]

This guide aims to provide a foundational understanding of the potential cytotoxic profile of this compound by examining the methodologies used and the results obtained for structurally related compounds and relevant plant extracts.

Data Presentation: Cytotoxicity of Related Compounds and Extracts

Direct quantitative data on the cytotoxicity of this compound is not extensively available in peer-reviewed literature. A study on chemical constituents from the twigs of Euonymus alatus identified this compound as compound 4 . In their in vitro anti-tumor screening against BEL-7402 and HCT-8 cancer cell lines, compounds 2 (11-keto-beta-boswellic acid) and 3 (acetyl 11-keto-beta-boswellic acid) showed significant inhibitory activity at a concentration of 10 mg/L. The study, however, did not report significant anti-tumor activity for this compound itself.

To provide a framework for understanding potential cytotoxicity, the following tables summarize data from related compounds and extracts.

Table 1: Illustrative Cytotoxicity of Oleanane-Type Triterpenoids against Various Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |

| Oleanolic Acid Derivative (O5) | AGS (gastric adenocarcinoma) | Annexin-V/PI | Induces significant apoptosis at 25 µM | [4][5] |

| Monodesmosidic Saponins (6-8) | HL-60 (promyelocytic leukemia) | Not Specified | 7.25 - 22.38 | |

| Monodesmosidic Saponins (6-8) | HepG2 (hepatocellular carcinoma) | Not Specified | 7.25 - 22.38 | |

| Monodesmosidic Saponins (6-8) | A549 (lung carcinoma) | Not Specified | 7.25 - 22.38 | |

| Monodesmosidic Saponins (6-8) | HeLa (cervical carcinoma) | Not Specified | 7.25 - 22.38 |

Table 2: Cytotoxicity of Eucalyptus camaldulensis Extracts

| Extract Type | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Essential Oil (leaves) | WEHI-3 (murine leukemia) | MTT | 16.1 | [7] |

| Essential Oil (leaves) | HL-60 (human leukemia) | MTT | 42.1 | [7][9] |

| Essential Oil (leaves) | HT-29 (colon adenocarcinoma) | MTT | 50.5 | [7][9] |

| Ethanolic Extract (leaves) | K562 (chronic myelogenous leukemia) | MTT | Time-dependent effects observed at 12.5-100 µg/mL | |

| Alcoholic Extract (leaves) | MCF-7 (breast cancer) | Not Specified | Concentration-dependent inhibition | [8] |

| Lipophilic Fraction (leaves) | MCF-7 (breast cancer) | Not Specified | 7.34 |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cytotoxicity assessment of natural products.

Cell Culture

Human cancer cell lines (e.g., MCF-7, HepG2, A549, HL-60) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantitatively measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Cells are prepared and treated with the test compound in the same manner as for the MTT assay.

-

Sample Collection: After the incubation period, the supernatant from each well is collected.

-

LDH Reaction: The collected supernatant is mixed with the LDH reaction mixture according to the manufacturer's protocol.

-

Incubation: The mixture is incubated at room temperature for a specified time, protected from light.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH release is proportional to the number of lysed cells.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the test compound, then harvested by trypsinization and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity testing of a compound.

Signaling Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of other triterpenoids, several signaling pathways are likely to be involved in the cytotoxic effects of this compound.

Induction of Apoptosis

A primary mechanism by which many natural cytotoxic compounds, including triterpenoids, exert their anti-cancer effects is through the induction of apoptosis (programmed cell death). This can occur through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7] Extracts from Euonymus alatus have been shown to induce apoptosis via this mitochondrial pathway.[7]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates the executioner caspases.

Cell Cycle Arrest

Cytotoxic compounds can also exert their effects by arresting the cell cycle at various checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cancer cell proliferation. This mechanism is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs).

Anti-Proliferative Effects

Studies on extracts from Eucalyptus camaldulensis have demonstrated significant anti-proliferative effects on cancerous cell lines.[8] This suggests that compounds within these extracts, potentially including this compound, may interfere with signaling pathways crucial for cell growth and division, such as the MAPK and PI3K/AKT pathways.

Conclusion and Future Directions

While direct evidence for the cytotoxicity of this compound is currently sparse, its classification as an oleanane-type triterpenoid and its association with biologically active plants like Eucalyptus camaldulensis and Euonymus alatus strongly suggest it may possess anti-cancer properties. The existing literature on related compounds indicates that potential mechanisms of action include the induction of apoptosis via the mitochondrial pathway and the inhibition of cell proliferation.

Future research should focus on isolating or synthesizing sufficient quantities of pure this compound to perform comprehensive in vitro cytotoxicity screening against a panel of human cancer cell lines. Subsequent studies should aim to elucidate the specific molecular mechanisms and signaling pathways involved. Such research will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-cancer therapies.

References

- 1. Phenolic constituents from the twigs of Euonymus alatus and their cytotoxic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euonymus alatus and its compounds suppress hydrogen peroxide-induced oxidative stress in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euonymus alatus (Thunb.) Sieb induces apoptosis via mitochondrial pathway as prooxidant in human uterine leiomyomal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zhongguo Zhong Yao Za Zhi (in SafetyLit) [safetylit.org]

- 9. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]

Camaldulenic Acid: A Preliminary Investigation into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific biological activities and mechanism of action of Camaldulenic acid is limited. This document summarizes the available information and provides a hypothetical framework for future investigation based on the activities of structurally related compounds.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid.[1] Despite its identification and isolation from various plant sources, its pharmacological profile remains largely unexplored. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge of this compound and to propose potential avenues for future research into its mechanism of action. Given the scarcity of direct evidence, this guide will draw parallels with the known mechanisms of structurally similar pentacyclic triterpenoids to offer a hypothetical basis for investigation.

Physicochemical Properties and Natural Sources

This compound has been isolated from several plant species, including the twigs of Euonymus alatus and the herbs of Salvia chinensis Benth.[2]

| Property | Information |

| Chemical Formula | C30H46O4[3] |

| Molecular Weight | 470.68 g/mol [1] |

| CAS Number | 71850-15-2[1] |

| Structure Class | Terpenoid, Pentacyclic Triterpenoid[1] |

| Natural Sources | Euonymus alatus, Salvia chinensis Benth[2] |

Known Biological Activities: A Significant Knowledge Gap

A thorough review of the existing literature reveals a significant lack of data on the biological activities of this compound. One study that isolated various compounds from Euonymus alatus reported on the anti-tumor activities of some of these compounds.[2] In this study, this compound was designated as compound 4. While the study highlighted the significant anti-tumor effects of compounds 2 and 3 (11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, respectively) against BEL-7402 and HCT-8 cancer cell lines, the activity of this compound was not detailed, suggesting it may have exhibited lower potency in the assays conducted.[2]

Hypothetical Mechanism of Action: Insights from Related Pentacyclic Triterpenoids

In the absence of direct evidence for this compound, we can look to the well-documented mechanisms of other pentacyclic triterpenoids, such as Betulinic acid and Oleanolic acid, to hypothesize potential pathways. These compounds are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[4][5][6]

A common mechanism of action for several bioactive pentacyclic triterpenoids is the modulation of key inflammatory and apoptotic signaling pathways. A plausible, yet unconfirmed, hypothesis is that this compound may also exert its effects through these pathways.

Potential Anti-inflammatory Signaling Pathway

Many pentacyclic triterpenoids are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition leads to a downstream reduction in inflammatory mediators.

Caption: A hypothetical anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To investigate the hypothetical mechanism of action of this compound, a series of standard cell-based and biochemical assays are recommended.

Cell Viability and Cytotoxicity Assays

-

Protocol:

-

Culture relevant cell lines (e.g., cancer cell lines like HCT-116, LS-174T, or immune cells like RAW 264.7 macrophages) in 96-well plates.

-

Treat cells with a concentration range of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or XTT assay, which measures mitochondrial metabolic activity.

-

Determine the IC50 (half-maximal inhibitory concentration) value.

-

Anti-inflammatory Activity Assays

-

Protocol for Nitric Oxide (NO) Inhibition:

-

Seed RAW 264.7 macrophages in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours, measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

-

Protocol for Cytokine Measurement:

-

Following a similar treatment protocol as the NO inhibition assay, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blotting for Signaling Pathway Analysis

-

Protocol:

-

Treat cells with this compound and/or an inflammatory stimulus for appropriate time points.

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, p65) and corresponding secondary antibodies.

-

Visualize protein bands using chemiluminescence to assess changes in protein phosphorylation or expression.

-

Caption: A proposed experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a largely uncharacterized natural product with potential for pharmacological activity. The current body of scientific literature lacks the necessary data to define its mechanism of action. Based on the known activities of structurally similar pentacyclic triterpenoids, it is reasonable to hypothesize that this compound may possess anti-inflammatory and/or cytotoxic properties, potentially through the modulation of signaling pathways such as NF-κB.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to begin to unravel the biological functions of this compound. A systematic investigation, starting with basic cytotoxicity and anti-inflammatory screening, followed by more in-depth molecular analysis, is crucial. Such studies will be instrumental in determining if this compound holds therapeutic promise and warrants further development as a novel drug candidate. There is a clear and compelling need for further research to fill the existing knowledge gap surrounding this intriguing natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. biocrick.com [biocrick.com]

- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid: a natural product with anticancer activity [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: Isolation and Purification of Sesquiterpene Lactones from Xeranthemum annuum

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation and purification of sesquiterpene lactones from the plant Xeranthemum annuum, a member of the Asteraceae family. While the presence of Camaldulenic acid in Xeranthemum annuum is not explicitly documented in current scientific literature, this protocol outlines a robust methodology for the extraction and purification of sesquiterpene lactones, a class of compounds to which this compound may belong. The procedures described herein are based on established techniques for isolating similar secondary metabolites from other species within the Asteraceae family and can be adapted for the targeted isolation of novel or specific sesquiterpene lactones.

Introduction

Xeranthemum annuum, commonly known as annual everlasting or immortelle, is a plant belonging to the Asteraceae family.[1] This family is a rich source of bioactive secondary metabolites, including sesquiterpene lactones, which have demonstrated a wide range of pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Although studies on Xeranthemum annuum have identified the presence of phenolic compounds and flavonoids[4][5], a detailed investigation into its sesquiterpene lactone content, specifically this compound, is lacking.

This protocol provides a comprehensive workflow for the extraction, isolation, and purification of sesquiterpene lactones from Xeranthemum annuum. The methodology is designed to be a foundational guide for researchers to explore the phytochemical landscape of this plant and to potentially isolate and identify novel bioactive compounds.

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation and purification of sesquiterpene lactones.

Experimental Protocols

-

Collection: Collect the aerial parts (stems, leaves, and flowers) of Xeranthemum annuum during its flowering season (June to September).[6]

-

Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, for approximately 2-3 weeks, or until brittle.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powder in an airtight container at 4°C until extraction.

A variety of solvents can be used for the initial extraction.[4] A common and effective method for extracting sesquiterpene lactones involves using a mixture of polar and non-polar solvents.[7]

-

Maceration: Macerate 500 g of the powdered plant material in a 1:1 mixture of dichloromethane and methanol (2.5 L) at room temperature for 48 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Table 1: Comparison of Extraction Solvents

| Solvent System | Target Compounds | Advantages | Disadvantages |

|---|---|---|---|

| Dichloromethane-Methanol (1:1) | Broad range of semi-polar compounds including sesquiterpene lactones.[7] | High yield of target compounds. | Extracts a complex mixture requiring further purification. |

| Acetone | Phenolic compounds, flavonoids, and some terpenoids.[4][5] | Good for antioxidant and antimicrobial compounds. | May not be optimal for all sesquiterpene lactones. |

| Ethyl Acetate | Sesquiterpene lactones and other medium-polarity compounds. | More selective for sesquiterpene lactones than methanol. | Lower yield compared to broader-spectrum solvents. |

| Methanol | Wide range of polar and semi-polar compounds. | High extraction efficiency for a broad range of metabolites. | Co-extracts sugars and other highly polar interferences. |

Fractionation of the crude extract is essential to separate compounds based on their polarity.

-

Initial Suspension: Suspend the crude extract (e.g., 10 g) in a mixture of methanol and water (9:1, 200 mL).

-

n-Hexane Partitioning: Transfer the suspension to a separatory funnel and partition it three times with an equal volume of n-hexane. This will remove non-polar compounds like fats and waxes. Collect and combine the n-hexane fractions.

-

Ethyl Acetate Partitioning: To the remaining methanol/water layer, add water to adjust the methanol concentration to 50%. Partition this aqueous methanol phase three times with an equal volume of ethyl acetate. The ethyl acetate fraction is expected to be enriched with sesquiterpene lactones. Collect and combine the ethyl acetate fractions.

-

Aqueous Fraction: The remaining water layer will contain highly polar compounds.

-

Drying and Weighing: Evaporate the solvent from each fraction (n-hexane, ethyl acetate, and aqueous) under reduced pressure to obtain the respective dried fractions. Record the weight of each fraction.

The ethyl acetate fraction, being the most likely to contain sesquiterpene lactones, should be subjected to further chromatographic purification.

3.4.1. Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: Adsorb a portion of the dried ethyl acetate fraction (e.g., 2 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Mobile Phase: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% n-hexane to 100% ethyl acetate).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation process using Thin Layer Chromatography (TLC).

Table 2: Parameters for Column Chromatography

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel 60 (70-230 mesh) |

| Mobile Phase | n-Hexane/Ethyl Acetate gradient (e.g., 100:0 to 0:100) |

| Detection (TLC) | UV light (254 nm and 365 nm), Anisaldehyde-sulfuric acid reagent |

3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification of isolated compounds, Prep-HPLC is a powerful technique.

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 210-254 nm).

-

Fraction Collection: Collect peaks corresponding to individual compounds.

Structural Elucidation

The purity and structure of the isolated compounds should be confirmed using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

Conclusion and Disclaimer

This protocol provides a generalized yet detailed methodology for the isolation and purification of sesquiterpene lactones from Xeranthemum annuum. It is important to note that the presence and concentration of this compound or other sesquiterpene lactones in this specific plant species require experimental verification. Researchers should consider this protocol as a starting point and may need to optimize the conditions based on their specific findings. The successful isolation of any bioactive compound will depend on careful execution of these steps and thorough analytical characterization.

References

- 1. How To Grow Xeranthemum annuum | EarthOne [earthone.io]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xeranthemum annuum - Wikipedia [en.wikipedia.org]

- 7. msipublishers.com [msipublishers.com]

Application Note: Quantification of Camaldulenic Acid using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Camaldulenic acid, a pentacyclic triterpenoid with potential pharmacological activities.[1] The described protocol is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The method utilizes a reversed-phase C18 column with UV detection, providing excellent linearity, precision, and accuracy. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of this compound.

Introduction

This compound (C30H46O4, M.Wt: 470.7) is a natural pentacyclic triterpenoid found in various plant species.[2][3] Triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][4] Accurate and reliable quantification of this compound is crucial for pharmacological research, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[5] This application note presents a detailed, validated HPLC method for the quantification of this compound.

Experimental

-

This compound reference standard (>98% purity) (BioCrick, BCN3928 or equivalent)[2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (85%, analytical grade)

-

Plant material (e.g., leaves, bark) containing this compound

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

A standard HPLC system equipped with the following components was used:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

The following chromatographic conditions were optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 70% B; 10-20 min: 70-90% B; 20-25 min: 90% B; 25-30 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Note: As many triterpenoids lack strong chromophores, detection at low wavelengths like 205-210 nm is often necessary for better sensitivity.[6]

Protocols

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a grinder.

-

Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8]

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity over the tested concentration range.[6][9]

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 379.5 |

| 50 | 758.9 |

| 100 | 1520.3 |

The precision of the method was evaluated by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The Relative Standard Deviation (RSD) was calculated.

| Precision Type | RSD (%) |

| Intra-day | < 1.5% |

| Inter-day | < 2.0% |

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the sample was re-analyzed. The recovery was calculated as the percentage of the measured amount to the added amount.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 25 | 24.5 | 98.0 |

| 50 | 49.2 | 98.4 |

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.[9]

| Parameter | Value (µg/mL) |

| LOD | 0.3 |

| LOQ | 1.0 |

Application: Anticancer Research Context

This compound belongs to the triterpenoid class of compounds, many of which have been investigated for their anticancer properties.[10] For instance, Betulinic acid, another pentacyclic triterpenoid, is known to induce apoptosis in cancer cells by directly acting on the mitochondria.[4] The quantification of triterpenoids like this compound is a critical step in evaluating their potential as therapeutic agents. The workflow below illustrates a simplified pathway for investigating the anticancer effects of a purified compound.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been validated for linearity, precision, accuracy, LOD, and LOQ, and the results demonstrate its suitability for routine analysis. This protocol can be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. A Review on Preparation of Betulinic Acid and Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocrick.com [biocrick.com]

- 3. This compound | C30H46O4 | CID 10528366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nacalai.com [nacalai.com]

- 8. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Note: 1H and 13C NMR Assignments for Camaldulenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaldulenic acid is a naturally occurring pentacyclic triterpenoid isolated from Eucalyptus camaldulensis. Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery and development. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the synthesis of analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of complex natural products like this compound. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of this compound.

Chemical Structure

This compound is chemically known as 2α,3β-dihydroxyolean-11,13(18)-dien-28-oic acid. Its structure was first elucidated by Siddiqui et al. through extensive spectroscopic studies.

Figure 1: Chemical Structure of this compound.

1H and 13C NMR Spectral Data

While the definitive 1H and 13C NMR data for this compound is reported in the primary literature, access to the specific spectral assignments was not publicly available at the time of this writing. Therefore, the following tables present representative 1H and 13C NMR data for a closely related oleanane-type triterpenoid with a similar core structure to serve as a guide for researchers. The assignments are based on extensive 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: 1H NMR Data of a Representative Oleanane-type Triterpenoid (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 3.65 | m | |

| 3 | 3.20 | dd | 11.5, 4.5 |

| 11 | 5.95 | d | 10.5 |

| 12 | 6.40 | dd | 10.5, 2.0 |

| 19 | 2.55 | m | |

| 23 | 0.98 | s | |

| 24 | 0.78 | s | |

| 25 | 0.88 | s | |

| 26 | 0.82 | s | |

| 27 | 1.15 | s | |

| 29 | 0.92 | s | |

| 30 | 0.95 | s |

Table 2: 13C NMR Data of a Representative Oleanane-type Triterpenoid (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 40.5 | 16 | 24.1 |

| 2 | 68.7 | 17 | 48.2 |

| 3 | 83.4 | 18 | 133.5 |

| 4 | 39.2 | 19 | 38.1 |

| 5 | 55.6 | 20 | 31.0 |

| 6 | 18.7 | 21 | 34.5 |

| 7 | 33.1 | 22 | 32.8 |

| 8 | 41.3 | 23 | 28.1 |

| 9 | 47.8 | 24 | 16.8 |

| 10 | 37.2 | 25 | 15.6 |

| 11 | 128.5 | 26 | 17.4 |

| 12 | 129.8 | 27 | 26.1 |

| 13 | 138.9 | 28 | 180.1 |

| 14 | 45.6 | 29 | 33.2 |

| 15 | 28.9 | 30 | 23.7 |

Experimental Protocols

Sample Preparation

-

Isolation: this compound is isolated from the leaves of Eucalyptus camaldulensis using standard chromatographic techniques (e.g., column chromatography over silica gel followed by preparative HPLC).

-

Purity Assessment: The purity of the isolated compound should be assessed by HPLC-UV and LC-MS to be >95%.

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

13C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for assigning quaternary carbons and connecting spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

-

Data Processing and Analysis

-